C-5 Trifluoromethyl vs. Other C-5 Substituents in p97 ATPase Inhibition
In a direct head-to-head SAR study of phenyl indole p97 inhibitors, the C-5 CF₃-substituted lead compound (indole 12) exhibited an IC₅₀ of 4.7 ± 2.0 µM in the ADPGlo assay. In contrast, the C-5 OCF₃ analog showed 0.25 µM, the C-5 CH₃ analog showed low nanomolar activity, and the C-5 SF₅ analog showed markedly reduced potency [1]. This demonstrates that the 5-trifluoromethyl group provides a specific electronic contribution that cannot be replicated by other electron-withdrawing or donating groups of different sizes and electronegativities.
| Evidence Dimension | p97 ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | C-5 CF₃ indole 12: 4.7 ± 2.0 µM |
| Comparator Or Baseline | C-5 OCF₃ analog: 0.25 µM; C-5 CH₃ analog: low nanomolar; C-5 SF₅ analog: substantially reduced vs CF₃ |
| Quantified Difference | CF₃ vs OCF₃: ~19-fold less potent; CF₃ vs SF₅: pronounced potency advantage for CF₃ |
| Conditions | ADPGlo biochemical assay, recombinant p97 enzyme, pH 7.5, 37 °C |
Why This Matters
Procurement of the 5-CF₃ indole-3-carbaldehyde building block is essential for synthesizing p97 inhibitor chemotypes where the C-5 CF₃ group confers a specific activity profile not achievable with other 5-substituted analogs.
- [1] Alverez, C.; et al. ACS Med. Chem. Lett. 2015, 6, 1225–1230. Table 1 and discussion. View Source
